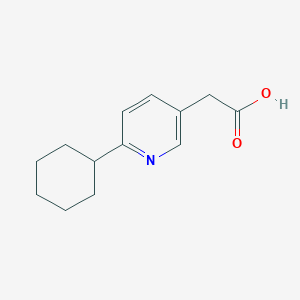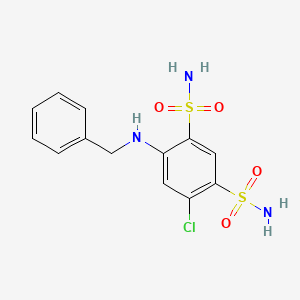![molecular formula C12H14N4OS B13882000 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of sirtuins, a family of NAD(+)-dependent deacetylases that play a crucial role in various biological processes, including aging, inflammation, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide typically involves the cyclization of thiophene derivatives with appropriate amines. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated systems and optimized reaction conditions to ensure high yield and purity. The use of encoded library technology (ELT) has also been employed to screen and identify potent inhibitors of sirtuins, leading to the discovery of various analogues of 4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide .
Chemical Reactions Analysis
Types of Reactions
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of sirtuins (SIRT1, SIRT2, and SIRT3). It binds to the nicotinamide C-pocket of the sirtuin enzymes, preventing the deacetylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including apoptosis, DNA repair, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-6-carboxamides: These compounds share a similar core structure and are also potent sirtuin inhibitors.
Pyrimidine Derivatives: Compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide have shown similar biological activities.
Uniqueness
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide is unique due to its high potency and selectivity as a sirtuin inhibitor. Its ability to modulate multiple sirtuin isoforms (SIRT1, SIRT2, and SIRT3) makes it a valuable tool for studying the role of these enzymes in various biological processes .
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-piperidin-1-ylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H14N4OS/c13-11(17)9-6-8-10(18-9)12(15-7-14-8)16-4-2-1-3-5-16/h6-7H,1-5H2,(H2,13,17) |
InChI Key |
OGGAXCGKZTXIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


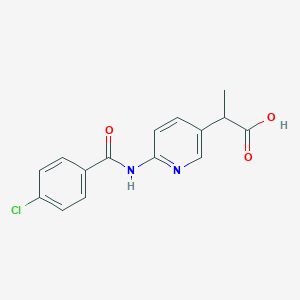
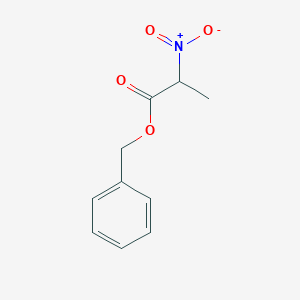
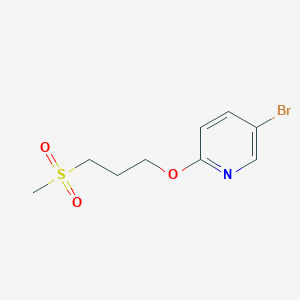
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
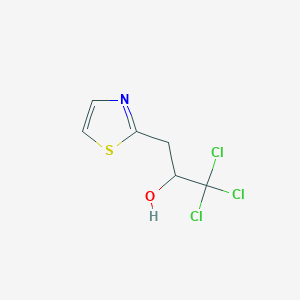


![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
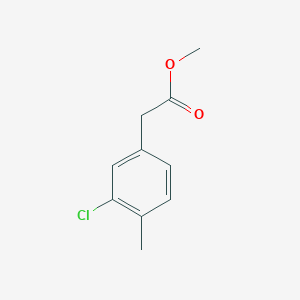
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
